Bibenzyl
Overview
Description
Bibenzyls are a class of organic compounds that are characterized by the presence of two benzene rings connected by a two-carbon chain. They are known to be intermediates in the biosynthesis of various plant metabolites, including 9,10-dihydrophenanthrenes, which are derived from phenylpropane units through chain elongation and cyclization processes . Bibenzyls have been identified in various plants and have been associated with a range of biological activities, such as anti-inflammatory, anticancer, and antibacterial properties .
Synthesis Analysis
The synthesis of bibenzyls can occur naturally in plants as part of their defense mechanisms. For instance, in the orchid Phalaenopsis sp., bibenzyl synthase enzymes catalyze the formation of bibenzyls from m-hydroxyphenylpropionyl-CoA, with the expression of these enzymes being significantly upregulated in response to fungal infection . Similarly, in Cannabis sativa L., bibenzyls are proposed to be synthesized via a branch point from the core phenylpropanoid pathway, involving a series of enzymatic reactions that include esterification, reduction, and polyketide synthase-mediated condensation . In addition to natural biosynthesis, synthetic methods have been developed, such as the nickel-catalyzed homocoupling of benzyl alcohols, which provides an approach to synthesize dibenzyls using more stable and readily available substrates .
Molecular Structure Analysis
The molecular structure and conformational behavior of bibenzyl have been extensively studied using computational chemistry and experimental techniques. Computational studies have shown that bibenzyl can exist in both gauche and anti conformers, with the gauche conformer being slightly more stable in the gas phase. The inclusion of thermal and entropic effects indicates a slight preference for the gauche form due to statistical factors . Spectroscopic methods, including infrared, Raman, and NMR, have been used to investigate the structure of bibenzyl and have provided insights into the presence of different conformers in various phases .
Chemical Reactions Analysis
Bibenzyls can undergo various chemical reactions, including hydrogenolysis at high temperatures. For example, when bibenzyl is pyrolyzed in the presence of hydrogen, it can produce benzene, toluene, ethylbenzene, and styrene, with the yield of these products varying with temperature. The reactions are thought to proceed through a radical chain mechanism, with hydrogen atoms serving as the chain carriers .
Physical and Chemical Properties Analysis
The physical and chemical properties of bibenzyls are influenced by their molecular structure and the presence of functional groups. For instance, the introduction of glycoside moieties to the bibenzyl scaffold can significantly enhance the hydrophilicity and biological activity of these compounds. Bibenzyl glycosides have been synthesized and evaluated as potent tyrosinase inhibitors, with some derivatives showing higher inhibitory activity than kojic acid, a well-known inhibitor . The presence of hydroxyl and methoxy groups in bibenzyls isolated from Stemona tuberosa has been determined through spectroscopic methods, further illustrating the structural diversity of these compounds .
Scientific Research Applications
1. Scintillator Applications
- Summary of Application : Bibenzyl organic single crystal scintillators are used for neutron detection in various fields like neutron spectroscopy, radiation medicine, and nuclear material detection .
- Methods of Application : The bibenzyl organic single crystal scintillator was grown by solution growth technique at room temperature . The grown single crystal was subjected to PXRD, FTIR, Raman, UV–visible, PL, and TG–DTA analysis to know the structural, optical, and thermal properties .
- Results or Outcomes : The crystal exhibits around 70% of transmittance in the visible region with the optical bandgap energy of 3.65 eV . A very short prompt fluorescence and delayed fluorescence with decay time of 0.6 ns and 3.01 ns, respectively, were observed for a bibenzyl single crystal .
2. Phytochemistry of Bryophytes
- Summary of Application : Bibenzyls and bisbibenzyls are unique signature molecules of liverworts and are characterized and identified using different spectroscopic techniques .
- Methods of Application : The biochemistry is determined by the season, geography, and environment . Different extraction methods and characterization techniques are used to study these compounds .
- Results or Outcomes : These compounds have been surveyed for different bioactivities like antibiotic, antioxidative, antitumor, antivenomous, anti-influenza, insect antifeedant, cytotoxic, and anticancerous activities .
3. Inhibitory Activity Against Pyricularia Oryzae
- Summary of Application : Bibenzyl has shown inhibitory activity against Pyricularia oryzae .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The half maximal inhibitory concentration (IC 50) values of 3.9, 4.0 and 2.6 μg/ml were observed .
4. UV-B Radiation Protection
- Summary of Application : Bibenzyl derivatives in Dendrobium officinale have been found to reduce cell apoptosis, thus providing protection against UV-B radiation .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The study concluded that Bibenzyl derivatives in D. officinale reduce the cell apoptosis .
5. Key Bibenzyl Synthase in Dendrobium sinense
- Summary of Application : Bibenzyls are rich in Dendrobium sinense, an endemic medicinal herb in Hainan Island . The key rate-limited enzyme involved in bibenzyl biosynthesis has been identified in D. sinense .
- Methods of Application : The total contents of bibenzyls were determined in roots, pseudobulbs, and leaves. Transcriptomic sequencings were conducted to excavate the genes encoding type III polyketide synthase (PKS) .
- Results or Outcomes : The recombinant DsBBS-HisTag protein could use 4-coumaryol-CoA and malonyl-CoA as substrates for resveratrol production in vitro .
6. Antifungal Activity
- Summary of Application : Bibenzyls and bisbybenzyls of bryophytic origin have shown antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The extract was evaluated against the pathogenic fungi Candida albicans .
Safety And Hazards
Bibenzyl may cause skin irritation, serious eye irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
2-phenylethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUWMCYKGHVNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041668 | |
Record name | Bibenzyl | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
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Record name | 1,2-Dihydrostilbene | |
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Product Name |
Bibenzyl | |
CAS RN |
103-29-7 | |
Record name | Dibenzyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bibenzyl | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103297 | |
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Record name | 1,2-Diphenylethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30686 | |
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Record name | 1,2-Diphenylethane | |
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Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Bibenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |
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Record name | 1,2-diphenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.816 | |
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Record name | BIBENZYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007C07V77Z | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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